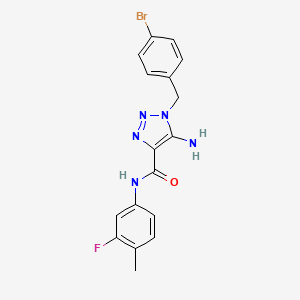

5-amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a triazole ring, a bromobenzyl group, and a fluoromethylphenyl group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFN5O/c1-10-2-7-13(8-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDMHHSRMPVEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule features a 1,2,3-triazole core substituted at position 1 with a 4-bromobenzyl group, at position 4 with a carboxamide linked to a 3-fluoro-4-methylphenyl group, and at position 5 with an amino moiety. Retrosynthetic dissection suggests two primary pathways:

- Triazole Ring Construction First : Building the 1,2,3-triazole scaffold with pre-installed substituents.

- Late-Stage Functionalization : Introducing the 4-bromobenzyl and carboxamide groups after triazole formation.

Comparative studies indicate that the first approach offers better regiocontrol, particularly for installing the 5-amino group.

Synthesis of the 1,2,3-Triazole Core

Cyclocondensation of Hydrazines and Cyanoacetate Derivatives

The most widely reported method involves reacting 4-bromobenzylhydrazine with ethyl cyanoacetate under acidic conditions to form the triazole ring. This reaction proceeds via nucleophilic attack and cyclization, yielding ethyl 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxylate (Compound 1 ).

Reaction Conditions :

- Solvent: Ethanol or methanol

- Catalyst: Concentrated HCl or acetic acid

- Temperature: Reflux (78–90°C)

- Time: 12–24 hours

- Yield: 60–75%

Mechanistic Insight :

The hydrazine attacks the nitrile carbon of ethyl cyanoacetate, followed by cyclization and tautomerization to form the triazole ring. The amino group at position 5 arises from the hydrolysis of intermediate imine species.

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester (Compound 1 ) is hydrolyzed to 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (Compound 2 ) under basic conditions:

Procedure :

Carboxamide Formation via Coupling Reactions

Activation and Coupling with 3-Fluoro-4-Methylaniline

The carboxylic acid (Compound 2 ) is converted to the carboxamide using coupling agents. Two methods dominate:

Acyl Chloride Route

- Activation : Treat Compound 2 with thionyl chloride (SOCl₂) to form the acyl chloride.

- Aminolysis : React with 3-fluoro-4-methylaniline in dichloromethane (DCM) with triethylamine (TEA).

Conditions :

Coupling Agent Approach

Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide):

Advantage : Higher yields and milder conditions compared to acyl chloride method.

Regioselectivity and Byproduct Management

Controlling Triazole Substitution Patterns

Alkylation of the triazole’s NH group with 4-bromobenzyl bromide must avoid competing N2-substitution. Key factors:

Analytical Characterization

Scale-Up Considerations and Industrial Feasibility

Cost-Effective Reagents

Environmental Impact

- Waste Streams : Aqueous NaOH from hydrolysis neutralized with HCl.

- Solvent Recovery : Ethanol and DCM recycled via distillation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and condensation reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used for substitution reactions.

Condensation: Reagents like thionyl chloride (SOCl2) and acyl chlorides are often employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups.

Condensation: Formation of amides or esters.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other triazole derivatives or compounds with similar substituents, such as:

5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide

5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

5-Amino-1-(4-iodobenzyl)-1H-1,2,3-triazole-4-carboxamide

Biological Activity

5-Amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 404.2 g/mol. It features a unique triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅BrFN₅O |

| Molecular Weight | 404.2 g/mol |

| CAS Number | 899981-18-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole moiety facilitates binding to various biological targets, potentially leading to modulation of cellular processes. For instance, it may inhibit enzymes involved in the proliferation of cancer cells or pathogens.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit promising antimicrobial properties. For example, derivatives of triazole have been shown to possess significant antibacterial and antifungal activities. The specific compound is being explored for its potential against various pathogens, including resistant strains.

Anticancer Potential

The anticancer activity of this compound has been investigated through several studies. A notable study demonstrated that compounds containing the triazole core exhibited submicromolar activity against cancer cell lines:

- Cell Lines Tested : Jurkat (T-cell leukemia), A-431 (epidermoid carcinoma).

- IC50 Values : The compound showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazole structure significantly affect the biological activity. Key findings include:

- Presence of Bromine : The bromobenzyl group enhances lipophilicity and cellular uptake.

- Fluorine Substitution : The fluorine atom at the para position on the phenyl ring contributes to increased potency against specific cancer cell lines.

This information is crucial for the design of more effective derivatives.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in preclinical models:

- Chagas Disease Treatment : In a study focused on Chagas disease caused by Trypanosoma cruzi, derivatives of 5-amino-1,2,3-triazole demonstrated significant suppression of parasite burden in infected mouse models (pEC50 > 6) .

- Antiproliferative Activity : A series of compounds related to the triazole core were tested for antiproliferative effects on various cancer cell lines, showcasing promising results with enhanced selectivity over normal cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide with high regioselectivity?

- Methodological Answer : A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed to construct the triazole core. For regioselectivity, optimize reaction conditions (e.g., solvent polarity, temperature) to favor 1,4-disubstituted triazole formation. Use 4-bromobenzyl bromide and 3-fluoro-4-methylphenyl isocyanide as precursors, followed by sequential coupling with sodium azide and carboxamide derivatives. Monitor intermediates via TLC and NMR to confirm regiochemical control .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (e.g., ¹H-NMR chemical shifts for H-5 at δ 7.8–8.2 ppm) and substituent integration .

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted azides or regioisomers) using a C18 column with acetonitrile/water gradient .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., triazole ring planarity and substituent orientations) .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Use LC-MS to track degradation products (e.g., hydrolysis of the carboxamide group or debromination). Stability data inform formulation strategies for in vivo studies .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro enzyme inhibition and in vivo efficacy data?

- Methodological Answer :

- Metabolic Profiling : Identify hepatic metabolites via LC-HRMS to assess if active metabolites contribute to efficacy or if rapid clearance limits bioavailability .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability while retaining enzyme affinity. Compare IC₅₀ values of derivatives against carbonic anhydrase or kinases .

- Pharmacokinetic Modeling : Use allometric scaling from rodent data to predict human dosing, adjusting for species-specific protein binding .

Q. How can computational methods guide the optimization of target binding affinity?

- Methodological Answer :

- Molecular Docking : Screen the compound against crystal structures of target enzymes (e.g., PDB entries for carbonic anhydrase IX) to identify key interactions (e.g., hydrogen bonds with triazole NH or halogen interactions with bromine) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing bromine with chlorine) to prioritize synthetic targets .

- MD Simulations : Assess conformational flexibility of the 4-bromobenzyl group in the enzyme active site over 100-ns trajectories .

Q. What experimental designs address low aqueous solubility in preclinical development?

- Methodological Answer :

- Salt Formation : Screen with counterions (e.g., hydrochloride or mesylate) using pH-solubility profiling .

- Nanoparticle Formulation : Use solvent-antisolvent precipitation with poloxamers to generate nanoparticles (<200 nm) and evaluate dissolution kinetics .

- Co-crystallization : Co-crystallize with cyclodextrins (e.g., β-CD) to enhance solubility while maintaining crystallinity for X-ray validation .

Contradictions and Future Directions

Q. Why do some studies report divergent biological activities for structurally similar triazole derivatives?

- Methodological Answer : Variations in assay conditions (e.g., enzyme isoform specificity or cell line selection) can lead to discrepancies. Standardize protocols using:

- Isoform-Specific Assays : Test against purified enzyme isoforms (e.g., CA II vs. CA IX) .

- Orthogonal Assays : Validate hits in cell-based models (e.g., hypoxia-induced CA IX expression in HT-29 cells) .

Q. What are understudied applications of this compound beyond oncology?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.